3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid
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Overview
Description
3’-(Dimethylcarbamoyl)-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids This compound is characterized by the presence of a dimethylcarbamoyl group, a methoxy group, and a carboxylic acid group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Dimethylcarbamoyl)-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the acylation of a biphenyl derivative with dimethylcarbamoyl chloride in the presence of a base, followed by methoxylation and carboxylation reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent safety measures are necessary due to the potential toxicity of some reagents involved, such as dimethylcarbamoyl chloride .
Chemical Reactions Analysis
Types of Reactions
3’-(Dimethylcarbamoyl)-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dimethylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include hydroxylated biphenyl derivatives, reduced alcohol derivatives, and substituted biphenyl compounds .
Scientific Research Applications
3’-(Dimethylcarbamoyl)-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3’-(Dimethylcarbamoyl)-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and carboxylic acid groups may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Dimethylcarbamoyl chloride: A reagent used in the synthesis of dimethylcarbamoyl derivatives.
Carbamate esters: Compounds with similar functional groups and potential biological activities.
Uniqueness
3’-(Dimethylcarbamoyl)-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific combination of functional groups and its biphenyl backbone.
Properties
IUPAC Name |
3-[3-(dimethylcarbamoyl)phenyl]-5-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-18(2)16(19)12-6-4-5-11(7-12)13-8-14(17(20)21)10-15(9-13)22-3/h4-10H,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSSFYRDUCQHEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691317 |
Source
|
Record name | 3'-(Dimethylcarbamoyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261907-71-4 |
Source
|
Record name | 3'-(Dimethylcarbamoyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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